![molecular formula C11H5BrF6 B3043247 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene CAS No. 81613-58-3](/img/structure/B3043247.png)
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene (also known as 3-bromo-1-propenyl-3,5-bis(trifluoromethyl)benzene, or 3-bromo-1-propynyl-3,5-bis(trifluoromethyl)benzene) is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a colorless liquid with a boiling point of 116-117 °C and a melting point of -27 °C. It is insoluble in water but soluble in many organic solvents.
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene plays a critical role in supramolecular chemistry, where its derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have shown significant potential. These compounds are important for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This feature is crucial for applications in nanotechnology and polymer processing, offering avenues for the development of advanced materials with tailored properties. The versatile nature of BTAs and their derivatives promises a bright future in both scientific research and commercial applications, highlighting the molecule's significance in the field of supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Material Science
Another application of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene is found in organic synthesis, where it serves as a precursor for the development of light-sensitive materials and metal passivators. Its utility is underscored by the development of efficient, environmentally benign synthesis methods for producing derivatives that find applications in various fields, including green chemistry. This reflects the compound's importance in contributing to sustainable practices in chemical manufacturing and its potential for creating innovative materials (Gu, Yu, Zhang, & Xu, 2009).
Biomedical Applications
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene derivatives have also found relevance in biomedical research, particularly in the development of novel antineoplastic agents. Compounds synthesized from this molecule have demonstrated promising cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. Their potential for selective toxicity towards tumors and the ability to modulate multi-drug resistance make them promising candidates for further evaluation as antineoplastic drug candidates. This highlights the compound's significance in the search for more effective cancer treatments, underlining the importance of its derivatives in medicinal chemistry (Hossain, Enci, Dimmock, & Das, 2020).
properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF6/c12-3-1-2-7-4-8(10(13,14)15)6-9(5-7)11(16,17)18/h4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPOYOJPUQITPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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